3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile
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Overview
Description
3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile is a chemical compound with the molecular formula C11H9N3 and a molecular weight of 183.21 g/mol . It is a specialty product used primarily in proteomics research applications . The compound features a pyrazole ring substituted with a methyl group and a benzonitrile moiety, making it a versatile scaffold in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile typically involves the reaction of 1-methyl-1H-pyrazole with a suitable benzonitrile derivative under specific conditions . One common synthetic route includes the use of intermediate derivatization methods (IDMs) to enhance the potency of the final product . Industrial production methods often employ resinous, nontoxic, thermally stable, and cost-effective catalysts such as Amberlyst-70, which offer eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a starting material for the synthesis of more complex heterocyclic systems . In biology and medicine, it is used in the development of new pesticides and antimalarial agents due to its various biological activities, high selectivities, and low toxicities . In the industry, it is employed in the production of proteomics research tools and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in antimalarial applications, it exhibits strong hydrophobic interactions with catalytic residues, leading to potent in vitro antipromastigote activity .
Comparison with Similar Compounds
3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile can be compared with other similar compounds such as 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine and 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzene . These compounds share the pyrazole scaffold but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C11H9N3
- Molecular Weight : 183.21 g/mol
- CAS Number : 179055-95-9
Its structure features a benzonitrile moiety attached to a 1-methyl-1H-pyrazole group, which contributes to its unique biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens, making it a potential candidate for developing new antimicrobial agents.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines, particularly those associated with androgen receptor (AR) pathways. This compound has been noted for its high affinity as an AR antagonist, demonstrating potential in treating prostate cancer .
- Cytotoxicity : The compound has displayed cytotoxic effects in vitro against various cancer cell lines, indicating its potential as an anticancer therapeutic .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Sonogashira Coupling : This method involves coupling a terminal alkyne with an aryl halide in the presence of a palladium catalyst.
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A highly efficient method for synthesizing pyrazole derivatives.
- Regioselective Reactions : Utilizing potassium acetate and palladium diacetate under inert conditions at elevated temperatures .
Antimicrobial Studies
A study conducted on the antimicrobial efficacy of this compound revealed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant potency compared to standard antibiotics.
Pathogen | MIC (µg/mL) | Comparison with Standard |
---|---|---|
E. coli | 32 | Higher than ampicillin |
S. aureus | 16 | Comparable to vancomycin |
Anticancer Activity
In vitro studies demonstrated that this compound inhibited the growth of prostate cancer cell lines with an IC50 value of approximately 0.064 µM, showcasing its potential as an effective anticancer agent.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
LNCaP (Prostate Cancer) | 0.064 | AR antagonism |
PC3 | 0.115 | Induction of apoptosis |
Properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-14-11(5-6-13-14)10-4-2-3-9(7-10)8-12/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFOVTAGRMOIIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441010 |
Source
|
Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179055-95-9 |
Source
|
Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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